3-amino-N-(3-methoxyphenyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide
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Overview
Description
3-Amino-N-(3-methoxyphenyl)-6-methyl-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a thieno[2,3-b]naphthyridine core, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(3-methoxyphenyl)-6-methyl-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 3-methoxyaniline and 2-chloro-3-formylquinoline can be used. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of advanced analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is crucial for monitoring the reaction progress and verifying the product’s identity and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-(3-methoxyphenyl)-6-methyl-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds with altered chemical and biological properties.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and as a building block for designing new compounds with desired properties.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Due to its potential therapeutic properties, this compound is investigated for its use in developing new drugs for treating various diseases, including cancer, infections, and inflammatory conditions.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, with specific functional properties.
Mechanism of Action
The mechanism of action of 3-amino-N-(3-methoxyphenyl)-6-methyl-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play critical roles in cellular processes. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application being studied.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, such as indomethacin and tryptophan, share some structural similarities and biological activities with 3-amino-N-(3-methoxyphenyl)-6-methyl-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide.
Thiazole Derivatives: Thiazole-containing compounds, like thiamine and sulfathiazole, also exhibit diverse biological activities and are used in various therapeutic applications.
Uniqueness
What sets 3-amino-N-(3-methoxyphenyl)-6-methyl-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide apart is its unique combination of a thieno[2,3-b]naphthyridine core with specific functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.
Properties
Molecular Formula |
C19H20N4O2S |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
3-amino-N-(3-methoxyphenyl)-6-methyl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide |
InChI |
InChI=1S/C19H20N4O2S/c1-23-7-6-15-11(10-23)8-14-16(20)17(26-19(14)22-15)18(24)21-12-4-3-5-13(9-12)25-2/h3-5,8-9H,6-7,10,20H2,1-2H3,(H,21,24) |
InChI Key |
VQLXLPLHHKFUNX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC(=CC=C4)OC)N |
Origin of Product |
United States |
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